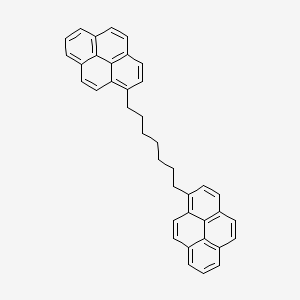
1,1'-(Heptane-1,7-diyl)dipyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Heptane-1,7-diyl)dipyrene is a chemical compound known for its unique structure and properties. It consists of two pyrene units connected by a heptane chain. Pyrene is a polycyclic aromatic hydrocarbon, and the heptane chain provides flexibility and length to the molecule.
Vorbereitungsmethoden
The synthesis of 1,1’-(Heptane-1,7-diyl)dipyrene typically involves the coupling of pyrene units with a heptane linker. One common method is the use of a Grignard reaction, where a pyrene derivative is reacted with a heptane-based Grignard reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1,1’-(Heptane-1,7-diyl)dipyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrene derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrene rings, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
Wissenschaftliche Forschungsanwendungen
1,1’-(Heptane-1,7-diyl)dipyrene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Wirkmechanismus
The mechanism of action of 1,1’-(Heptane-1,7-diyl)dipyrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions allow the compound to bind to various substrates, influencing their properties and behavior. The heptane chain provides flexibility, enabling the molecule to adapt to different environments and targets .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Heptane-1,7-diyl)dipyrene can be compared to other similar compounds, such as:
1,1’-(1,12-Dodecanediyl)dipyrene: This compound has a longer alkane chain, which affects its flexibility and interaction with other molecules.
9,9′-Heptane-1,7-diyldiacridine: This compound features acridine units instead of pyrene, leading to different electronic and photophysical properties.
The uniqueness of 1,1’-(Heptane-1,7-diyl)dipyrene lies in its specific combination of pyrene units and heptane chain, which provides a balance of rigidity and flexibility, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
61549-28-8 |
|---|---|
Molekularformel |
C39H32 |
Molekulargewicht |
500.7 g/mol |
IUPAC-Name |
1-(7-pyren-1-ylheptyl)pyrene |
InChI |
InChI=1S/C39H32/c1(2-4-8-26-14-16-32-20-18-28-10-6-12-30-22-24-34(26)38(32)36(28)30)3-5-9-27-15-17-33-21-19-29-11-7-13-31-23-25-35(27)39(33)37(29)31/h6-7,10-25H,1-5,8-9H2 |
InChI-Schlüssel |
BAOVZCPRJDCMJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14583793.png)
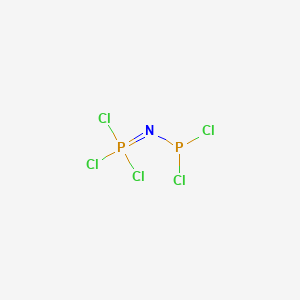
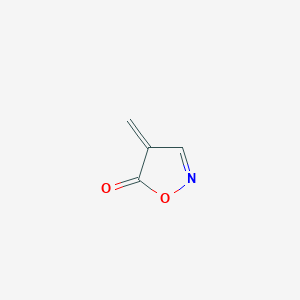
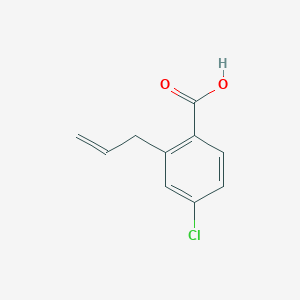
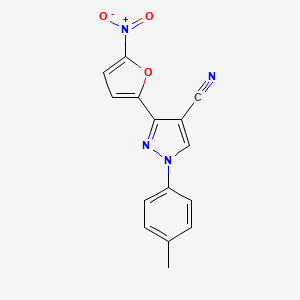
![1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583831.png)
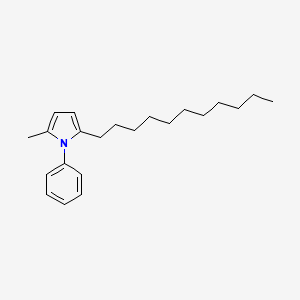
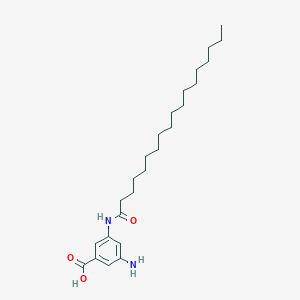

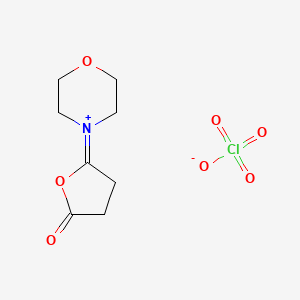
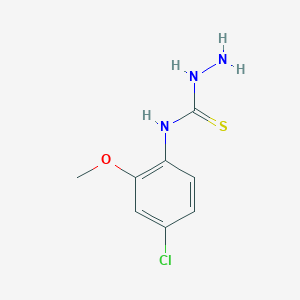


![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
